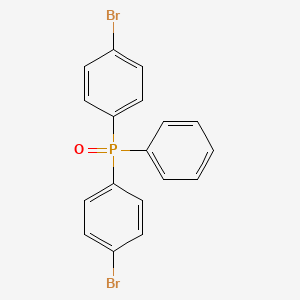

Bis(4-bromophenyl)phenylphosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-[(4-bromophenyl)-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGNHDJCYWEAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93869-52-4 | |

| Record name | Bis(4-bromophenyl)phenylphosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-bromophenyl)phenylphosphine oxide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Bis(4-bromophenyl)phenylphosphine oxide, a versatile bifunctional molecule of significant interest in synthetic chemistry. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the core chemical properties, synthetic methodologies, and key applications of this important organophosphorus compound.

Core Molecular Profile and Physicochemical Properties

This compound is a triarylphosphine oxide distinguished by a central phosphorus(V) atom double-bonded to an oxygen atom and single-bonded to one phenyl and two 4-bromophenyl rings. This structure provides two key features for synthetic manipulation: a highly polar and stable phosphine oxide core, and two reactive carbon-bromine bonds positioned for cross-coupling reactions.

The fundamental properties of the compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 93869-52-4 | [1] |

| Molecular Formula | C₁₈H₁₃Br₂OP | [2] |

| Molecular Weight | 436.08 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 152-156 °C | [3] (from Echemi) |

| Solubility | Very soluble in DMF; soluble in methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [3] (from Echemi) |

| Storage | 2-8 °C, under inert atmosphere (Argon charged) |

Synthesis of this compound

The synthesis of triarylphosphine oxides like this compound typically involves the formation of three phosphorus-carbon bonds followed by the creation of the phosphoryl (P=O) group. A common and effective strategy employs the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard or organolithium reagent.

Representative Synthetic Protocol: Grignard-Based Approach

This protocol is a representative method based on established procedures for analogous triarylphosphine oxides. The causality behind this two-step approach is efficiency: the Grignard reaction is a robust method for forming P-C bonds, and subsequent oxidation of the phosphine intermediate is typically high-yielding and straightforward.

Step 1: Synthesis of Bis(4-bromophenyl)phenylphosphine

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel is charged with magnesium turnings (2.1 equivalents) and placed under an inert argon atmosphere.

-

Grignard Formation: A solution of 1,4-dibromobenzene (2.0 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. Gentle heating may be required.

-

Phosphine Addition: Once the Grignard reagent has formed, the reaction mixture is cooled to 0 °C. A solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous THF is added dropwise. The choice of a dichlorophosphine allows for the sequential addition of two aryl groups.

-

Workup: After complete addition, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Oxidation to this compound

-

Dissolution: The crude phosphine from Step 1 is dissolved in acetone or dichloromethane.

-

Oxidation: The solution is cooled to 0 °C, and a 30% aqueous solution of hydrogen peroxide (H₂O₂) (1.5 equivalents) is added dropwise. The use of H₂O₂ is favored as it is an inexpensive and powerful oxidant, with water as its only byproduct.

-

Monitoring & Workup: The reaction is monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is consumed. The solvent is then partially removed under reduced pressure, and the product is partitioned between ethyl acetate and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude solid is purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) to yield pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

| Technique | Expected Data |

| ³¹P NMR | δ ≈ 28-33 ppm (in CDCl₃). This downfield shift is characteristic of pentavalent phosphorus in an electron-rich aromatic environment.[5][6] |

| ¹H NMR | δ ≈ 7.4-7.8 ppm (multiplets, 13H). The aromatic protons of the phenyl and bromophenyl rings will appear as a complex series of overlapping multiplets. |

| ¹³C NMR | δ ≈ 125-140 ppm. Expect multiple signals in the aromatic region. Key signals include the ipso-carbons attached to phosphorus, which will exhibit large C-P coupling constants (JC-P ≈ 100-110 Hz).[4][5] |

| FT-IR | ν ≈ 1180-1200 cm⁻¹ (strong, P=O stretch); ν ≈ 1000-1100 cm⁻¹ (C-Br stretch). |

| Mass Spec (ESI) | m/z = 434.91 [M+H]⁺, exhibiting a characteristic isotopic pattern due to the two bromine atoms.[2] |

Reactivity and Synthetic Utility

The utility of this compound stems from its dual reactivity. The phosphine oxide group acts as a stable, polar anchor, while the C-Br bonds serve as versatile handles for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.

Key Reactive Sites

The molecule's reactivity can be conceptually divided as shown below. The aryl bromide positions are electrophilic sites ripe for oxidative addition by a low-valent palladium catalyst, making them ideal for reactions like Suzuki, Heck, or Buchwald-Hartwig amination. The phosphine oxide oxygen is a potent hydrogen bond acceptor, influencing solubility and intermolecular interactions.

Caption: Key reactive sites of this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds. This compound is an excellent substrate for building larger, symmetrical or asymmetrical conjugated systems.

Representative Protocol: Double Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equivalents).

-

Solvent: A degassed solvent system, such as a mixture of toluene, ethanol, and water, is added. The biphasic system is crucial for bringing the organic-soluble substrates and the water-soluble base into contact at the catalytic center.

-

Reaction: The mixture is heated, typically to 80-100 °C, and stirred vigorously until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by column chromatography on silica gel.

This protocol is a self-validating system; the successful formation of the coupled product, confirmed by NMR and mass spectrometry, validates the reactivity of the C-Br bonds under these conditions.[7][8]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable building block in both materials science and medicinal chemistry.

Materials Science

Phosphine oxides are widely used in the development of high-performance organic materials due to their thermal stability and polarity.

-

OLEDs: The phosphine oxide core can function as an electron-transporting or host material in Organic Light-Emitting Diodes (OLEDs). The two C-Br bonds allow for the attachment of various chromophoric units via cross-coupling, enabling the tuning of photophysical properties.

-

Flame Retardants: The presence of both phosphorus and bromine atoms makes this compound and its derivatives potential synergistic flame retardants for polymers.[3] The phosphine oxide moiety tends to promote char formation in the condensed phase, while bromine compounds act as radical traps in the gas phase during combustion.

Caption: Role as a scaffold in materials science via cross-coupling.

Medicinal Chemistry and Drug Development

While this specific molecule is not a drug, the phosphine oxide functional group is a recognized pharmacophore. It is exceptionally stable metabolically and acts as a strong hydrogen bond acceptor. The FDA-approved cancer drug Brigatinib contains a dimethylphosphine oxide moiety, highlighting the group's value in modern drug design.[9]

This compound can serve as a scaffold to synthesize complex molecules for screening. The two bromine atoms allow for the introduction of diverse substituents to probe structure-activity relationships (SAR). Its rigid triaryl structure provides a well-defined vector for positioning these substituents in three-dimensional space.

Safety and Handling

-

Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation. (TCI America)

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.

-

Storage: Store in a cool (2-8 °C), dry place in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a robust and versatile chemical building block. Its value lies in the combination of a highly stable phosphine oxide core and two strategically placed, reactive aryl bromide handles. This bifunctionality provides chemists with a powerful platform for constructing complex molecular architectures through reliable and high-yielding cross-coupling chemistry, with significant applications in the synthesis of advanced materials and as a scaffold for potential therapeutic agents.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for "Asymmetric Synthesis of P-Stereogenic Allenyl-phosphine Oxides via Cu-Catalyzed 1,3-Enynyl Azide Cycloaddition/Ring Opening Rearrangement". Retrieved from [Link]

- Wang, Y., et al. (n.d.). Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for "Phosphine oxide-catalysed reductive functionalisation of esters". Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for a related reaction involving triphenylphosphine. Retrieved from [Link]

- Lastawiecka, E., et al. (n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Supporting Information.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. Retrieved from [Link]

-

ResearchGate. (n.d.). 31P-{1H) nuclear magnetic resonance spectra of some complexes. Retrieved from [Link]

-

PubChem. (n.d.). This compound Summary. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]

-

MIT DSpace. (2011). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Bis(triphenylphosphine)palladium(II)phthalimide - An easily prepared precatalyst for efficient Suzuki-Miyaura coupling of aryl bromides. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]

Sources

- 1. This compound | 93869-52-4 | TCI EUROPE N.V. [tcichemicals.com]

- 2. PubChemLite - this compound (C18H13Br2OP) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Bis(4-fluorophenyl)phenylphosphine oxide | C18H13F2OP | CID 3532979 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Bis(4-bromophenyl)phenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aryl Phosphine Oxides

Aryl phosphine oxides are a class of organophosphorus compounds that have garnered significant attention in various fields of chemistry, including materials science and medicinal chemistry. Their inherent thermal stability and unique electronic properties make them valuable building blocks in the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and flame retardants. In the realm of drug development, the phosphine oxide moiety can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Bis(4-bromophenyl)phenylphosphine oxide, in particular, serves as a versatile intermediate, with the bromine atoms providing reactive handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis of this compound and the analytical techniques employed for its thorough characterization. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and a deep understanding of the chemical processes involved.

Synthesis of this compound: A Grignard Approach

The synthesis of this compound is most effectively achieved through a Grignard reaction. This classic organometallic transformation allows for the formation of carbon-phosphorus bonds with high efficiency. The chosen strategy involves the preparation of a Grignard reagent from a brominated aromatic precursor, followed by its reaction with a suitable phosphorus electrophile.

Causality Behind the Synthetic Strategy

The Grignard-based approach is favored due to the high nucleophilicity of the organomagnesium species, which readily attacks the electrophilic phosphorus center of phenylphosphonic dichloride. The use of two equivalents of the Grignard reagent ensures the substitution of both chlorine atoms on the phosphorus, leading to the desired trisubstituted phosphine oxide. The subsequent aqueous workup serves to hydrolyze any remaining reactive species and to protonate the intermediate phosphinate to yield the stable phosphine oxide product.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating clear checkpoints and expected observations.

Materials and Reagents:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine (crystal)

-

Phenylphosphonic dichloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Step-by-Step Methodology:

-

Preparation of 4-bromophenylmagnesium bromide (Grignard Reagent):

-

All glassware must be rigorously dried in an oven and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture, which would quench the Grignard reagent.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (2.2 equivalents).

-

Add a small crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.

-

In the dropping funnel, prepare a solution of 1,4-dibromobenzene (2.0 equivalents) in anhydrous diethyl ether or THF.

-

Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solution begins to bubble or turn cloudy. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown suspension.

-

-

Reaction with Phenylphosphonic Dichloride:

-

Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Prepare a solution of phenylphosphonic dichloride (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dropping funnel.

-

Add the phenylphosphonic dichloride solution dropwise to the cold Grignard reagent with vigorous stirring. This reaction is exothermic, and a slow addition rate is crucial to control the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium salts and protonate the product.

-

Separate the organic layer and extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a solvent system such as hexanes/ethyl acetate to yield this compound as a white to off-white solid.

-

Caption: Synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the phenyl ring and the two 4-bromophenyl rings will exhibit distinct multiplets due to coupling with each other and with the phosphorus atom. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The carbon atoms directly bonded to the phosphorus atom will show coupling (J-coupling), resulting in doublets. The chemical shifts of the aromatic carbons will be in the range of 120-140 ppm.

-

³¹P NMR (Phosphorus-31 NMR): This technique is highly specific for phosphorus-containing compounds and will show a single resonance for the phosphorus atom in the phosphine oxide, confirming its presence and electronic environment.

| Predicted Spectral Data | |

| ¹H NMR (CDCl₃) | Aromatic protons expected in the range of 7.2 - 7.8 ppm (multiplets). |

| ¹³C NMR (CDCl₃) | Aromatic carbons expected in the range of 125 - 135 ppm. Carbons attached to bromine will be shifted. Carbons attached to phosphorus will show C-P coupling. |

| ³¹P NMR (CDCl₃) | A single peak expected in the range of 25 - 35 ppm. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3060 | Aromatic C-H stretch |

| ~1580 | Aromatic C=C stretch |

| ~1180 - 1200 | P=O stretch (strong) |

| ~1100 | P-C (aryl) stretch |

| ~1010 | C-Br stretch |

The most diagnostic peak in the FT-IR spectrum of a phosphine oxide is the strong absorption band corresponding to the P=O stretching vibration, typically appearing in the region of 1180-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data:

| Ion | m/z (calculated) |

| [M+H]⁺ | 434.91435 |

| [M+Na]⁺ | 456.89629 |

| [M-H]⁻ | 432.89979 |

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (436.08 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with peaks separated by two mass units.

Caption: Workflow for the characterization of this compound.

Conclusion and Future Perspectives

This technical guide has outlined a reliable and well-characterized synthesis of this compound via a Grignard reaction. The detailed experimental protocol, coupled with a thorough analytical characterization workflow, provides a solid foundation for researchers to produce this valuable intermediate with a high degree of confidence. The bromine functionalities of the title compound open up a vast chemical space for the synthesis of novel phosphine oxide-containing molecules with potential applications in drug discovery and materials science. Further exploration of its reactivity in various cross-coupling reactions will undoubtedly lead to the development of new and innovative chemical entities.

References

-

P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Adv. Synth. Catal.2018 , 360, 1345-1353. Available from: [Link]

-

Doan-Nguyen, V.; Carroll, P. J.; Murray, C. B. Structure determination and modeling of monoclinic trioctylphosphine oxide. Acta Crystallogr. C Struct. Chem.2015 , 71, 193-198. Available from: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

-

Wikipedia. Phenylmagnesium bromide. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Organic Syntheses. Diphenylphosphine oxide. Available from: [Link]

-

Parida, K. M.; Rath, D. A comparative study of textural and catalytic properties of Fe-MCM-41 and Fe-SBA-15. J. Mol. Catal. A: Chem.2006 , 253, 108-116. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

LibreTexts. Table of Characteristic IR Absorptions. Available from: [Link]

-

Parle, E.; Apostolou, A.; Salama, P.; Couladouros, E. A. A General and Practical Synthesis of Triarylphosphine Oxides from Triarylphosphines. Symmetry2021 , 13, 1373. Available from: [Link]

"Bis(4-bromophenyl)phenylphosphine oxide molecular structure"

An In-Depth Technical Guide to the Molecular Structure of Bis(4-bromophenyl)phenylphosphine Oxide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of this compound, a key organophosphorus compound. We will delve into its three-dimensional geometry, electronic characteristics, and the spectroscopic signatures used for its empirical identification. The guide explains the causal relationships behind its synthesis and characterization, offering field-proven insights for its application in organic synthesis and materials science. All protocols are presented as self-validating systems to ensure scientific integrity and reproducibility.

Compound Identification and Physicochemical Properties

This compound is a trivalent phosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl and two 4-bromophenyl rings.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | (4-bromophenyl)diphenylphosphine oxide | N/A |

| CAS Number | 5049-63-8 | |

| Molecular Formula | C18H13Br2OP | |

| Molecular Weight | 436.07 g/mol | |

| Appearance | White to off-white powder or crystals |

| Melting Point | 165-169 °C | |

Core Molecular Structure and Stereochemistry

The core of this compound features a tetrahedral phosphorus(V) center. The P=O bond is highly polarized and dominates the electronic and physical properties of the molecule. The three aryl substituents are arranged in a propeller-like fashion around the P-C bonds.

-

Geometry: The phosphorus atom is sp3 hybridized, leading to a distorted tetrahedral geometry. The O=P-C bond angles are typically larger than the C-P-C angles due to the steric bulk and electrostatic repulsion of the phosphoryl oxygen.

-

Bonding: The P=O bond is strong and short, with significant double-bond character. The P-C bonds are robust covalent bonds. The bromine substituents on the phenyl rings act as electron-withdrawing groups, influencing the electronic density of the aromatic systems.

-

Conformation: The rotation of the phenyl and bromophenyl rings around their respective P-C bonds is a key structural feature. The final solid-state conformation represents a low-energy state that minimizes steric hindrance between the bulky aryl groups. X-ray crystallography is the definitive technique for determining these solid-state parameters.

Synthesis Pathway: A Mechanistic Approach

The most common and reliable synthesis of this compound involves the Grignard reaction, followed by an oxidation step. This choice is predicated on the high nucleophilicity of the Grignard reagent and the stability of the resulting phosphine.

Causality Behind the Experimental Design:

-

Grignard Reagent Formation: 1,4-dibromobenzene is reacted with magnesium to form the 4-bromophenylmagnesium bromide Grignard reagent. This is a critical step where an electrophilic carbon is converted into a highly nucleophilic one.

-

Nucleophilic Substitution: The Grignard reagent attacks the electrophilic phosphorus center of phenylphosphonic dichloride (PhP(O)Cl2). Two equivalents of the Grignard reagent are required to displace both chloride ions.

-

Oxidation: While the reaction with PhP(O)Cl2 directly yields the phosphine oxide, a common alternative route involves reacting the Grignard reagent with PCl3 to form the tertiary phosphine, which is then oxidized (e.g., with hydrogen peroxide) to the final phosphine oxide. The oxidation is typically a highly exothermic and efficient final step, providing a stable, crystalline product that is easier to purify than the precursor phosphine.

Below is a diagram illustrating the generalized workflow for synthesis and purification.

Caption: Synthesis and Quality Control Workflow for this compound.

Spectroscopic Characterization: A Self-Validating Protocol

The identity and purity of the synthesized compound must be confirmed. This protocol ensures a self-validating system where each analytical technique corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this molecule in solution.

-

31P NMR: This is the most diagnostic technique. The phosphorus atom in this chemical environment is expected to show a single resonance. The chemical shift (δ) provides information about the electronic environment of the phosphorus nucleus.

-

1H NMR: The proton NMR spectrum will show distinct signals for the phenyl and the 4-bromophenyl rings. The integration of these signals should correspond to the ratio of protons on each ring system. Coupling to the phosphorus atom (JH-P) can often be observed, providing further structural confirmation.

-

13C NMR: The carbon spectrum will show distinct resonances for the different carbon environments, including the carbon atom directly bonded to phosphorus (C-P), which will exhibit a large coupling constant (JC-P).

Table 2: Expected NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| 31P | 25-35 | Single peak, confirming one P environment. |

| 1H | 7.2-8.0 | Complex multiplets in the aromatic region. |

| 13C | 120-140 | Multiple aromatic signals; C-P carbon shows a large J-coupling constant. |

Experimental Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the dry, purified this compound sample.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).

-

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.

-

Analysis: Acquire 1H, 13C, and 31P NMR spectra.

-

Trustworthiness Check: The absence of significant impurity peaks and the correct integration ratios in the 1H spectrum validate the sample's purity. The characteristic 31P shift confirms the formation of the phosphine oxide.

-

Applications in Drug Development and Materials Science

The unique structure of this compound makes it a valuable building block and functional material.

-

Synthetic Chemistry: The bromine atoms are ideal handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the construction of more complex molecules, which is a key strategy in medicinal chemistry for creating libraries of potential drug candidates.

-

Materials Science: The phosphine oxide moiety imparts high thermal stability and flame-retardant properties. Furthermore, phosphine oxides are widely used as host materials or ligands in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their electronic properties and high triplet energies.

References

A Comprehensive Spectroscopic Guide to Bis(4-bromophenyl)phenylphosphine oxide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for bis(4-bromophenyl)phenylphosphine oxide (BBPPO), a compound of significant interest in materials science and synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide serves as an authoritative resource for the characterization of this and similar organophosphorus compounds. All data and methodologies are supported by citations to peer-reviewed literature and established spectral databases.

Introduction

This compound is a triarylphosphine oxide derivative. The presence of the phosphine oxide group and the bromine-substituted phenyl rings makes it a versatile building block in organic synthesis, particularly in the construction of functionalized polymers and as a ligand in catalysis.[1][2][3] Accurate structural elucidation and purity assessment are paramount for its effective application. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous information about the molecular structure and composition. This guide will systematically dissect the ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and MS data of BBPPO.

Molecular Structure

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one unsubstituted phenyl ring and two 4-bromophenyl rings.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For organophosphorus compounds, ³¹P NMR provides direct insight into the chemical environment of the phosphorus atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of BBPPO is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the phenyl and bromophenyl rings exhibit distinct multiplets due to spin-spin coupling with neighboring protons and with the phosphorus atom.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.48 - 7.81 | m | 13H | Aromatic Protons |

Data sourced from similar structures and general knowledge of aromatic systems in phosphine oxides.[4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 500 MHz NMR spectrometer.

-

Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 9.8 µs

-

Acquisition time: 3.0 s

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Causality Behind Experimental Choices:

-

Solvent: CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and has a well-defined residual peak for referencing.

-

Frequency: A 500 MHz spectrometer provides excellent signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the aromatic carbons are influenced by the phosphorus atom, resulting in C-P coupling.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | J(C-P) (Hz) | Assignment |

| 128.7 | 12.7 | C-H (Aromatic) |

| 132.0 | 10.0 | C-H (Aromatic) |

| 132.2 | 10.0 | C-H (Aromatic) |

| 132.4 | 2.7 | C-H (Aromatic) |

| 132.6 | 104.6 | C-P (ipso-Aromatic) |

Note: Specific assignments for each carbon are complex due to overlapping signals and coupling. The data presented is representative of the expected chemical shifts and coupling constants.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 126 MHz NMR spectrometer.

-

Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Causality Behind Experimental Choices:

-

Proton Decoupling: This technique simplifies the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon, which aids in interpretation.

-

Increased Scans: The low natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.

³¹P NMR Spectroscopy

³¹P NMR is a highly diagnostic technique for phosphorus-containing compounds. The chemical shift is very sensitive to the oxidation state and coordination environment of the phosphorus atom.[5][6]

Table 3: ³¹P NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ~29.0 - 32.7 | s | CDCl₃ |

The chemical shift for phosphine oxides typically appears in the range of 25-50 ppm.[4][7][8]

Experimental Protocol: ³¹P NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 202 MHz NMR spectrometer.

-

Parameters:

-

Number of scans: 64

-

Relaxation delay: 5.0 s

-

Pulse program: Proton-decoupled

-

-

Processing: Apply Fourier transform and baseline correction. Reference the spectrum externally to 85% H₃PO₄ at 0 ppm.

Causality Behind Experimental Choices:

-

Proton Decoupling: Simplifies the spectrum by removing any P-H coupling.

-

Longer Relaxation Delay: Phosphorus nuclei can have long relaxation times, so a longer delay ensures quantitative signal acquisition.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of BBPPO is dominated by the strong P=O stretching vibration and various C-H and C-C vibrations of the aromatic rings.

Table 4: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1180 - 1230 | Strong | P=O Stretch |

| ~1430 - 1440 | Medium | P-Ar Stretch |

| ~1580 - 1600 | Medium | C=C Aromatic Stretch |

| ~1000 - 1100 | Strong | C-Br Stretch |

| ~3050 - 3100 | Weak | Aromatic C-H Stretch |

Data is based on typical values for triarylphosphine oxides and related compounds.[4][9][10]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Processing: Perform a background scan with an empty sample holder and then ratio the sample scan against the background.

Causality Behind Experimental Choices:

-

KBr Pellet: This is a common technique for solid samples that provides good quality spectra with minimal interference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For BBPPO, the molecular ion peak and characteristic isotopic patterns due to the two bromine atoms are key diagnostic features. The monoisotopic mass of C₁₈H₁₃Br₂OP is 433.90707 Da.[11][12]

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 434 | ~50 | [M]⁺ (with ⁷⁹Br, ⁷⁹Br) |

| 436 | 100 | [M]⁺ (with ⁷⁹Br, ⁸¹Br) |

| 438 | ~50 | [M+2]⁺ (with ⁸¹Br, ⁸¹Br) |

The isotopic pattern for two bromine atoms is a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks.

Caption: Simplified potential fragmentation pathway for BBPPO in MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrument: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Parameters:

-

Ionization mode: Positive

-

Capillary voltage: 3500 V

-

Source temperature: 120 °C

-

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern.

Causality Behind Experimental Choices:

-

ESI-TOF: This technique is well-suited for polar organic molecules and provides high mass accuracy, which is useful for confirming the elemental composition.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The combination of NMR (¹H, ¹³C, ³¹P), IR, and MS data offers a complete picture of the molecular structure, confirming its identity and purity. The detailed protocols and explanations of experimental choices are intended to empower researchers to confidently apply these techniques in their own work.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors. (n.d.).

- P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.).

-

³¹P NMR spectra of a (4ʹ-bromobiphenyl-4-yl)diphenylphosphine ligand. (n.d.). ResearchGate. Retrieved from [Link]

- This compound (C18H13Br2OP) - PubChemLite. (n.d.).

-

This compound | C18H13Br2OP | CID 15469924. (n.d.). PubChem. Retrieved from [Link]

-

Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182. (n.d.). PubChem. Retrieved from [Link]

-

Bis(4-fluorophenyl)phenylphosphine oxide | C18H13F2OP | CID 3532979. (n.d.). PubChem. Retrieved from [Link]

-

Santos, N. A., Jr. (2011). Synthesis and characterization of 4,4'-distyrylbiphenyl and its applications in organic field effect transistors. ScholarWorks @ UTRGV. Retrieved from [Link]

- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.).

-

Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Rangarajan, S., et al. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Molecules, 27(22), 7704. Retrieved from [Link]

-

Triphenylphosphine oxide. (n.d.). NIST WebBook. Retrieved from [Link]

-

Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors [cjcu.jlu.edu.cn]

- 2. This compound | 93869-52-4 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound | 93869-52-4 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Triphenylphosphine oxide [webbook.nist.gov]

- 10. Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C18H13Br2OP) [pubchemlite.lcsb.uni.lu]

- 12. This compound | C18H13Br2OP | CID 15469924 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Bis(4-bromophenyl)phenylphosphine oxide solubility profile"

An In-depth Technical Guide to the Solubility Profile of Bis(4-bromophenyl)phenylphosphine oxide

Introduction

This compound (BPPPO) is a triarylphosphine oxide derivative with the chemical formula C₁₈H₁₃Br₂OP.[1][2][3][4][5] Its rigid, aromatic structure, combined with the polar phosphine oxide group, makes it a compound of interest in materials science and synthetic chemistry. It can serve as a key intermediate in the synthesis of more complex molecules, including water-soluble phosphine precursors, and as a potential flame retardant for polymers.[6][7]

For researchers, synthetic chemists, and drug development professionals, a thorough understanding of a compound's solubility is paramount. Solubility dictates the choice of reaction solvents, methods of purification, and the feasibility of formulation. For compounds intended for biological applications, aqueous solubility is a critical determinant of bioavailability and efficacy.[8][9] This guide provides a comprehensive technical overview of the solubility profile of BPPPO, grounded in established chemical principles and experimental methodologies.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. The structure of BPPPO is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three aryl groups (one phenyl and two para-bromophenyl). The P=O bond imparts significant polarity and hydrogen-bonding acceptor capabilities, while the large aromatic rings contribute to its nonpolar character and potential for π-π stacking interactions.

| Property | Value | Source |

| CAS Number | 93869-52-4 | [1][4][5][10] |

| Molecular Formula | C₁₈H₁₃Br₂OP | [1][4][5][10] |

| Molecular Weight | 436.08 g/mol | [1][5][10] |

| Appearance | White to off-white or red-brown crystalline powder | [1][10] |

| Melting Point | 152°C - 156°C | [1] |

| Predicted XlogP | 4.2 | [3] |

The high predicted XlogP value of 4.2 suggests a lipophilic (fat-soluble) nature, which is consistent with the presence of three aromatic rings. This value anticipates poor solubility in aqueous media.

Guiding Principles of Solubility

The solubility behavior of BPPPO can be predicted by the fundamental principle of "like dissolves like."[11][12][13] This concept states that substances with similar polarities are more likely to be soluble in one another.

-

Polarity: Polar solvents effectively dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[11][13] BPPPO is an interesting case due to its dual nature: the highly polar phosphine oxide group and the large, nonpolar aromatic framework. This structure suggests that solvents with intermediate polarity or those capable of strong dipole-dipole interactions will be most effective.

-

Hydrogen Bonding: The oxygen atom in the phosphine oxide group is a strong hydrogen bond acceptor. Therefore, BPPPO is expected to show some solubility in polar protic solvents (like alcohols) that can act as hydrogen bond donors.

-

Molecular Size: Larger molecules are generally less soluble than smaller ones because more energy is required for solvent molecules to surround them.[11] The significant size of BPPPO contributes to its generally limited solubility.

Based on these principles, BPPPO is predicted to be most soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in both highly nonpolar solvents and water.

Qualitative Solubility Profile

Published data provides a qualitative assessment of BPPPO's solubility in several common laboratory solvents. This information is crucial for selecting appropriate media for synthesis and initial purification trials.

| Solvent | Descriptor | Classification |

| N,N-Dimethylformamide (DMF) | Very soluble | Polar Aprotic |

| Methanol | Soluble | Polar Protic |

| Glacial Acetic Acid | Sparingly soluble | Polar Protic |

| Chloroform | Very slightly soluble | Weakly Polar |

| Water | Practically insoluble | Highly Polar Protic |

Data sourced from Echemi.[1]

This experimental data aligns well with the theoretical predictions. The high solubility in DMF, a strong polar aprotic solvent, is expected. Its solubility in methanol demonstrates the importance of hydrogen bonding. The very low solubility in chloroform and practical insolubility in water highlight the dominance of the large nonpolar aromatic structure in these solvent systems.

Factors Influencing Solubility

Several experimental factors can be manipulated to influence the solubility of a compound like BPPPO.

-

Temperature: For most solid solutes, solubility increases with temperature.[11] This is because the additional thermal energy helps overcome the lattice energy of the solid and facilitates the dissolution process. Conversely, for purification purposes, reducing the temperature of a saturated solution can be an effective method to induce precipitation or crystallization of phosphine oxides.[14]

-

pH: For ionizable compounds, pH is a critical determinant of aqueous solubility.[15] BPPPO, however, lacks readily ionizable functional groups. Therefore, its aqueous solubility is not expected to be significantly influenced by changes in pH.

-

Solvent System: The choice of solvent is the most critical factor. For challenging compounds, co-solvent systems (mixtures of a good solvent and a poor solvent) can be employed to fine-tune the polarity and achieve the desired solubility.

Protocols for Experimental Solubility Determination

To move beyond qualitative descriptions, precise and reproducible quantitative solubility data must be generated experimentally. The "gold standard" for determining the equilibrium (or thermodynamic) solubility is the Shake-Flask Method .[15][16][17] For higher throughput screening, a Kinetic Solubility Assay is often employed in early-stage drug discovery.[8][9]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent and is considered the most reliable approach.[15]

Objective: To determine the maximum concentration of BPPPO that can be dissolved in a specific solvent at a set temperature and pressure.

Methodology:

-

Preparation: Add an excess amount of solid BPPPO to a known volume of the chosen solvent (e.g., buffer, organic solvent) in a sealed glass vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved.[15]

-

Equilibration: Place the sealed container in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.[9][16]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by high-speed centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[8][16]

-

Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute the sample as necessary and analyze the concentration of dissolved BPPPO using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

-

UV-Vis Spectroscopy: A simpler method, suitable if BPPPO has a distinct chromophore and no other components interfere with absorbance at that wavelength.

-

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration in the saturated solution.

Caption: Workflow for Kinetic Solubility Assay.

Applications and Implications of the Solubility Profile

The solubility data for BPPPO directly informs its practical application:

-

For Synthetic Chemists: The high solubility in DMF makes it an excellent solvent choice for reactions involving BPPPO. For purification, recrystallization could be attempted from a solvent in which it is moderately soluble, like methanol, by dissolving at an elevated temperature and cooling to induce crystallization. [14]* For Materials Scientists: When incorporating BPPPO as a flame retardant into a polymer matrix, its solubility in the polymer or in a co-solvent during processing is critical for achieving a homogeneous dispersion and avoiding phase separation, which could compromise the material's mechanical properties.

-

For Drug Development Professionals: The "practically insoluble" nature of BPPPO in water is a significant challenge for any potential therapeutic application. Poor aqueous solubility often leads to low and erratic oral bioavailability. [9]While the phosphine oxide moiety itself is highly polar and can lead to favorable metabolic stability, its permeability across biological membranes may be reduced. [18]Overcoming this would require advanced formulation strategies such as micronization, amorphous solid dispersions, or the development of water-soluble prodrugs.

Conclusion

This compound exhibits a solubility profile dictated by its unique molecular structure, which contains both a highly polar phosphine oxide functional group and a large, nonpolar triaryl framework. It is very soluble in polar aprotic solvents like N,N-dimethylformamide, soluble in polar protic solvents such as methanol, and practically insoluble in water. This profile is consistent with theoretical principles and highlights the compound's lipophilic nature. For researchers and industry professionals, this information is vital for designing synthetic routes, developing purification protocols, and formulating BPPPO for its intended application. The standardized experimental protocols outlined in this guide, particularly the shake-flask method, provide a robust framework for generating the precise, quantitative data needed to advance research and development involving this compound.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). protocols.io. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]

-

Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega. (2021). ACS Publications. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. N.D. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. N.D. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Regulations.gov. [Link]

-

solubility experimental methods.pptx - Slideshare. N.D. [Link]

-

Shake Flask Method Summary - BioAssay Systems. BioAssay Systems. [Link]

-

This compound | C18H13Br2OP | CID 15469924 - PubChem. PubChem. [Link]

-

Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors. N.D. [Link]

-

Solubility of organic compounds (video) - Khan Academy. Khan Academy. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (2010). Dissolution Technologies. [Link]

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. (2023). MDPI. [Link]

-

Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed. (2020). PubMed. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C18H13Br2OP | CID 15469924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C18H13Br2OP) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 93869-52-4 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors [cjcu.jlu.edu.cn]

- 7. mdpi.com [mdpi.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

- 10. This compound | 93869-52-4 | TCI EUROPE N.V. [tcichemicals.com]

- 11. youtube.com [youtube.com]

- 12. chem.ws [chem.ws]

- 13. Khan Academy [khanacademy.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

"Bis(4-bromophenyl)phenylphosphine oxide literature review"

An In-Depth Technical Guide to Bis(4-bromophenyl)phenylphosphine Oxide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile organophosphorus compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, core properties, and critical applications, grounding all claims in verifiable literature.

Introduction: The Strategic Importance of this compound

This compound (BBPPO) is a triarylphosphine oxide distinguished by its structural features: a central pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl and two 4-bromophenyl groups.[1][2] This specific arrangement is not accidental; it is a masterclass in chemical design. The two bromine atoms serve as highly effective synthetic handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the strategic introduction of diverse aryl or heteroaryl substituents, making BBPPO a valuable building block for constructing complex molecular architectures.

Furthermore, the phosphine oxide moiety itself imparts unique characteristics. It is a highly polar, stable functional group that acts as a strong hydrogen bond acceptor.[5] This property has been leveraged in medicinal chemistry to enhance the solubility and metabolic stability of drug candidates.[5] In materials science, the incorporation of phosphine oxides can improve properties like flame retardancy in polymers.[6][7] This guide will explore these facets, providing both the foundational knowledge and the practical protocols necessary for its effective utilization.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is paramount for its successful application in research and development. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 93869-52-4 | [8][9][10] |

| Molecular Formula | C₁₈H₁₃Br₂OP | [1][8][9][10] |

| Molecular Weight | 436.08 g/mol | [8][9] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 152°C - 156°C | [8] |

| Solubility | Very soluble in DMF; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [8] |

| InChIKey | URGNHDJCYWEAKG-UHFFFAOYSA-N | [2][8] |

| Canonical SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | [2] |

| ³¹P NMR Shift (δ) | 23.22 ppm (in DMSO-d₆, referenced from a related phosphonium salt) | [11] |

Note: Spectroscopic data can vary slightly based on solvent and experimental conditions. The provided ³¹P NMR value is derived from a closely related precursor and serves as a strong indicator for the phosphine oxide environment.

Synthesis of this compound

The accessibility of BBPPO is crucial for its widespread use. While several synthetic routes exist, a particularly efficient and economical method involves a Grignard reaction, which offers high yields and operational convenience.[12]

Recommended Synthesis Workflow: Grignard Reaction

The causality behind this choice of protocol rests on the reliability of Grignard reagents for forming carbon-phosphorus bonds. The reaction of a Grignard reagent derived from 1,4-dibromobenzene with a suitable phosphorus electrophile, such as phenylphosphonic dichloride (PhP(O)Cl₂), provides a direct and scalable route to the target molecule.

Caption: Grignard-based synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution at each step, confirmed by appropriate analytical checks (e.g., TLC), ensures the integrity of the final product.

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Phenylphosphonic dichloride (PhP(O)Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere. This is critical to exclude moisture, which quenches Grignard reagents.

-

Grignard Reagent Formation:

-

Place magnesium turnings (2.2 equivalents) in the flask.

-

Dissolve 1,4-dibromobenzene (2.0 equivalents) in anhydrous THF. Add a small portion of this solution to the magnesium.

-

Initiate the reaction with gentle heating or the addition of a small iodine crystal if necessary. The disappearance of the iodine color and gentle refluxing indicates initiation.

-

Once initiated, add the remaining 1,4-dibromobenzene solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent, 4-bromophenylmagnesium bromide.

-

-

Reaction with Electrophile:

-

Cool the Grignard solution to 0°C in an ice bath. This is a crucial step to control the exothermicity of the subsequent reaction.

-

Dissolve phenylphosphonic dichloride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the phenylphosphonic dichloride solution dropwise to the cooled, stirring Grignard reagent. Maintain the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0°C.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This hydrolyzes any unreacted Grignard reagent and protonates the product complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure this compound.

-

Key Applications in Chemical Synthesis

The true value of BBPPO lies in its utility as a versatile synthetic intermediate. The two bromine atoms are prime sites for building molecular complexity through cross-coupling chemistry.

Precursor in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[13] BBPPO is an excellent substrate for this reaction, allowing for the symmetrical or asymmetrical diarylation at the 4- and 4'- positions of the bromophenyl rings.[14]

Causality of Component Choice:

-

Catalyst: A palladium(0) species, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, is essential for the catalytic cycle.[15]

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13][15]

-

Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is commonly used to dissolve both the organic-soluble substrate and the water-soluble inorganic base.

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling with BBPPO

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (2.2 - 2.5 equivalents for double coupling)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Base, e.g., Potassium carbonate (K₂CO₃) (3.0 - 4.0 equivalents)

-

Solvent system, e.g., Toluene/Ethanol/Water (e.g., 4:1:1 ratio)

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent system via syringe. The degassing of solvents (e.g., by sparging with argon) prevents catalyst oxidation.

-

Heating: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Extraction: Add water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the desired diaryl-substituted phosphine oxide.

Applications in Materials Science and Medicinal Chemistry

Beyond its role as a synthetic building block, the inherent properties of the phosphine oxide group make BBPPO and its derivatives interesting for direct applications.

-

Flame Retardants: Organophosphorus compounds, including phosphine oxides, are known to act as effective flame retardants for polymers like epoxy resins.[6][7] During combustion, they can promote the formation of a protective char layer (condensed-phase action) and release radical-scavenging species (gas-phase action).

-

Drug Development: The phosphine oxide group is a bioisostere for other functional groups like amides or sulfonamides. Its high polarity can dramatically increase the aqueous solubility of a parent molecule, a critical parameter for drug bioavailability.[5] The FDA-approved anticancer drug Brigatinib contains a dimethylphosphine oxide moiety, highlighting the growing acceptance and importance of this functional group in medicinal chemistry.[5] BBPPO serves as a scaffold from which novel, complex structures with these desirable properties can be synthesized.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for molecular innovation. Its robust and accessible synthesis, combined with the synthetic versatility afforded by its two bromine atoms, makes it an invaluable tool for organic chemists. The inherent stability and advantageous physicochemical properties of the phosphine oxide core further extend its utility into the realms of materials science and drug discovery. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable compound in their scientific endeavors.

References

- Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors. Chinese Journal of Organic Chemistry.

- This compound | C18H13Br2OP | CID 15469924. PubChem.

- This compound CAS number: 93869-52-4. Echemi.

- This compound. ChemShuttle.

- This compound, min 98%. Strem Chemicals.

- Phosphine oxide, bis(4-bromophenyl)phenyl-. ChemNet.

- This compound (C18H13Br2OP). PubChemLite.

- This compound. Sigma-Aldrich.

- Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI.

- This compound. TCI EUROPE N.V..

- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega.

- Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Semantic Scholar.

- Application of Phosphine Oxide in Medicinal Chemistry. BLDpharm.

- Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. Benchchem.

- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

- 1. This compound | C18H13Br2OP | CID 15469924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C18H13Br2OP) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. echemi.com [echemi.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Phosphine oxide, bis(4-bromophenyl)phenyl- | 93869-52-4 [chemnet.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors [cjcu.jlu.edu.cn]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Safe Handling of Bis(4-bromophenyl)phenylphosphine oxide

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of Bis(4-bromophenyl)phenylphosphine oxide (CAS No. 93869-52-4). As a compound frequently utilized in organic synthesis, particularly as a ligand or precursor in coupling reactions and material science, a thorough understanding of its hazard profile and the rationale behind specific handling protocols is paramount to ensuring laboratory safety. This guide moves beyond a simple recitation of procedures to provide the scientific causality underpinning each recommendation, fostering a proactive safety culture.

The Compound Profile: Understanding the Inherent Risks

The physical form of the compound—a powder or crystal—is a key consideration. Fine powders can easily become airborne during handling, creating a respiratory exposure risk. While specific inhalation toxicity is not documented, the general principle of minimizing inhalation of any chemical dust must be strictly followed.[2][3]

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

Table 1: GHS Classification for this compound.

The "Warning" signal word associated with these classifications underscores the need for diligent adherence to safety protocols. It is critical to recognize that the absence of other hazard classifications (e.g., acute toxicity, carcinogenicity) does not signify the absence of those hazards; rather, it often indicates a lack of comprehensive testing data.[1] Therefore, this compound should be handled with the prudence afforded to substances with unknown toxicological properties.

The Hierarchy of Controls: A Self-Validating System for Exposure Minimization

To ensure a safe working environment, a multi-layered approach to hazard control must be implemented. This "Hierarchy of Controls" prioritizes the most effective measures to eliminate or reduce risk.

Figure 1: A diagram illustrating the hierarchy of safety controls, prioritizing engineering and administrative measures over personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. For this compound, the primary engineering control is the use of a certified chemical fume hood or a ventilated balance enclosure (powder hood) when weighing or transferring the solid.[2]

-

Causality: The solid nature of this compound means that any manipulation (weighing, transferring, scraping) can generate fine dust.[4] A fume hood or ventilated enclosure provides a contained workspace with negative pressure, ensuring that any airborne particulates are captured and exhausted away from the user's breathing zone, thereby mitigating the primary route of potential unknown systemic toxicity: inhalation.[5]

Administrative Controls: Standardizing Safe Practices

Administrative controls involve establishing safe work procedures and providing thorough training.

-